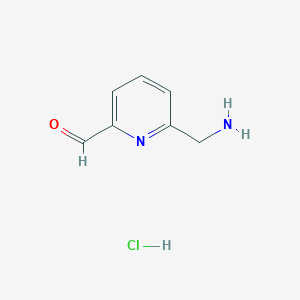
6-(Aminomethyl)picolinaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)picolinaldehyde hydrochloride is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of an aminomethyl group attached to the sixth position of the picolinaldehyde ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)picolinaldehyde hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with picolinaldehyde, which is commercially available or can be synthesized from pyridine derivatives.
Aminomethylation: The picolinaldehyde undergoes aminomethylation, where an aminomethyl group is introduced at the sixth position. This can be achieved using formaldehyde and ammonia or a primary amine under acidic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to facilitate the reaction and purification processes.
Temperature Control: Maintaining optimal temperatures to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)picolinaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or other amines in the presence of a base.
Major Products Formed
Oxidation: 6-(Aminomethyl)picolinic acid.
Reduction: 6-(Aminomethyl)picolinalcohol.
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)picolinaldehyde hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)picolinaldehyde hydrochloride involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinaldehyde: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
Nicotinaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
Isonicotinaldehyde: Another isomer with distinct properties and uses.
Uniqueness
6-(Aminomethyl)picolinaldehyde hydrochloride is unique due to the presence of both an aldehyde and an aminomethyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C7H9ClN2O |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
6-(aminomethyl)pyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c8-4-6-2-1-3-7(5-10)9-6;/h1-3,5H,4,8H2;1H |
InChI-Schlüssel |
YIBRVMQMWFYTDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















